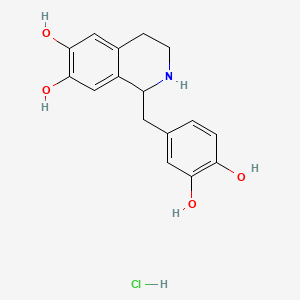![molecular formula C11H15ClO B13733520 1-(2-Chloroethyl)-4-[(propan-2-yl)oxy]benzene CAS No. 35657-01-3](/img/structure/B13733520.png)
1-(2-Chloroethyl)-4-[(propan-2-yl)oxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloroethyl)-4-[(propan-2-yl)oxy]benzene is an organic compound with a molecular formula of C11H15ClO It is a chlorinated aromatic ether, which means it contains a benzene ring substituted with a chloroethyl group and an isopropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-4-[(propan-2-yl)oxy]benzene typically involves the reaction of 4-hydroxybenzyl alcohol with 2-chloroethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloroethyl)-4-[(propan-2-yl)oxy]benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with various nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the chloroethyl group can yield ethyl derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products Formed
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of benzaldehyde or acetophenone derivatives.
Reduction: Formation of ethylbenzene derivatives.
Scientific Research Applications
1-(2-Chloroethyl)-4-[(propan-2-yl)oxy]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Chloroethyl)-4-[(propan-2-yl)oxy]benzene involves its interaction with molecular targets such as enzymes and receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their structure and function. This can result in changes in cellular signaling pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chloroethyl)-4-methoxybenzene: Similar structure but with a methoxy group instead of an isopropoxy group.
1-(2-Chloroethyl)-4-ethoxybenzene: Similar structure but with an ethoxy group instead of an isopropoxy group.
1-(2-Chloroethyl)-4-butoxybenzene: Similar structure but with a butoxy group instead of an isopropoxy group.
Uniqueness
1-(2-Chloroethyl)-4-[(propan-2-yl)oxy]benzene is unique due to the presence of the isopropoxy group, which can influence its reactivity and interactions with other molecules. This structural feature can affect the compound’s solubility, stability, and overall chemical behavior, making it distinct from its analogs.
Properties
CAS No. |
35657-01-3 |
|---|---|
Molecular Formula |
C11H15ClO |
Molecular Weight |
198.69 g/mol |
IUPAC Name |
1-(2-chloroethyl)-4-propan-2-yloxybenzene |
InChI |
InChI=1S/C11H15ClO/c1-9(2)13-11-5-3-10(4-6-11)7-8-12/h3-6,9H,7-8H2,1-2H3 |
InChI Key |
OQOGMRPPOJTMAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Benzyl-3-Boc-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B13733438.png)
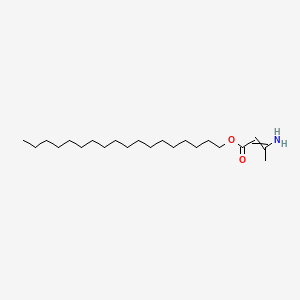
![tert-butyl N-[(2R)-1-(diethylamino)-3-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B13733456.png)
![3,3',3'',3'''-(1,3-Propanediyldiphosphinidyne)tetrakis[4-methoxybenzenesulfonic acid]](/img/structure/B13733468.png)
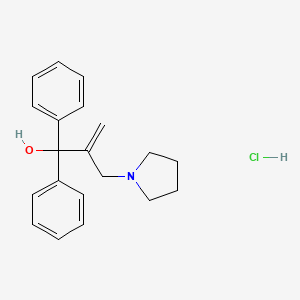
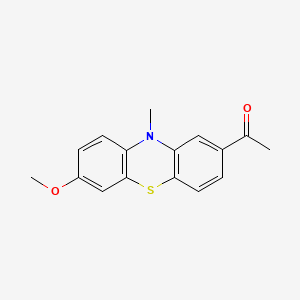
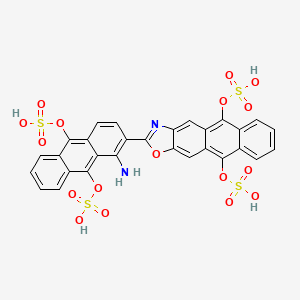
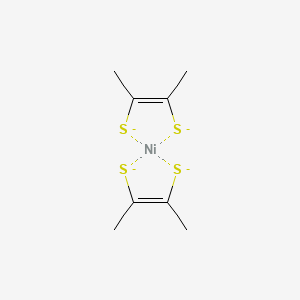
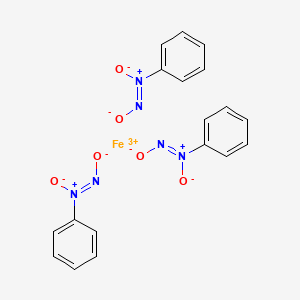
![2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1-methylpyridinium iodide](/img/structure/B13733500.png)



